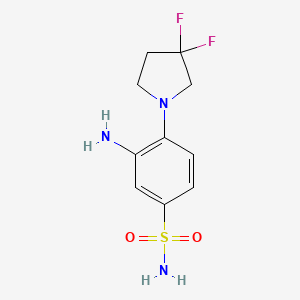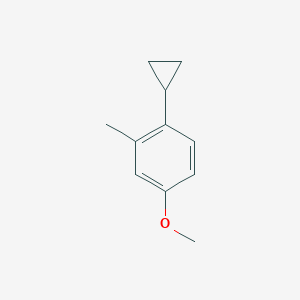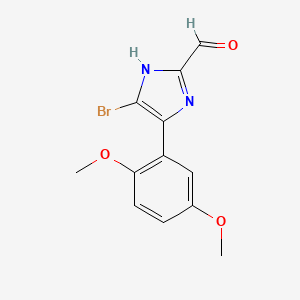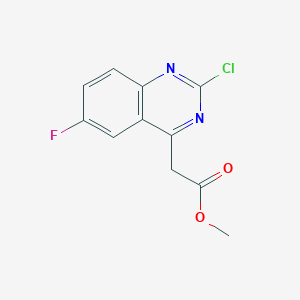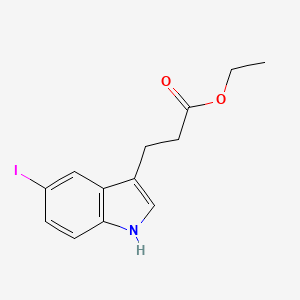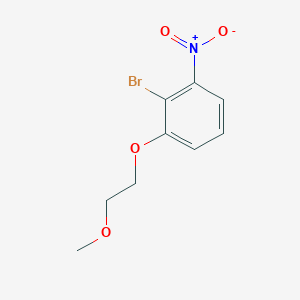
cis-2-epoxy-4-oxo-7E,10E-dodecadienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Helicocerin is an antifungal antibiotic isolated from the fungus Cephalosporium caerulens. It is known for its ability to inhibit the biosynthesis of sterols and fatty acids, making it effective against a variety of fungal pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Helicocerin can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of an oxirane ring and subsequent modifications to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Helicocerin involves the fermentation of Cephalosporium caerulens under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Helicocerin in its pure form. This method ensures a consistent and scalable production of the compound .
Types of Reactions:
Oxidation: Helicocerin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Helicocerin into its reduced forms, altering its biological activity.
Substitution: Helicocerin can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities .
Aplicaciones Científicas De Investigación
Helicocerin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the biosynthesis of fatty acids and sterols.
Biology: Investigates the regulatory roles of fatty acids in various biological systems.
Medicine: Explores its potential as an antifungal agent and its effects on cancer cell lines.
Industry: Utilized in the development of antifungal treatments and as a biochemical tool in various industrial processes
Mecanismo De Acción
Helicocerin exerts its effects by inhibiting the biosynthesis of sterols and fatty acids. It binds irreversibly to fatty acid synthase, specifically targeting the β-ketoacyl-acyl carrier protein synthase. This inhibition leads to the disruption of fatty acid and sterol production, which is essential for fungal cell membrane integrity. Additionally, Helicocerin inhibits HMG-CoA synthetase activity, further affecting sterol biosynthesis .
Comparación Con Compuestos Similares
Helicocerin is unique in its dual inhibition of both fatty acid and sterol biosynthesis. Similar compounds include:
Cerulenin: Also inhibits fatty acid synthase but has a different molecular structure.
Thiomyristoyl: Another inhibitor of fatty acid synthesis with distinct chemical properties.
Triclosan: Inhibits fatty acid synthesis but primarily targets bacterial enzymes.
Helicocerin stands out due to its broad-spectrum antifungal activity and its ability to inhibit multiple biosynthetic pathways .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+ |
Clave InChI |
GVEZIHKRYBHEFX-ZIMISOLQSA-N |
SMILES isomérico |
C/C=C/C/C=C/CCC(=O)C1C(O1)C(=O)N |
SMILES canónico |
CC=CCC=CCCC(=O)C1C(O1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


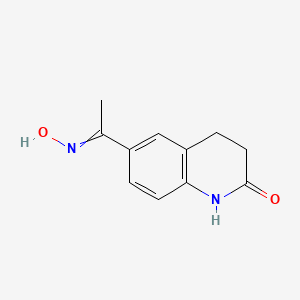
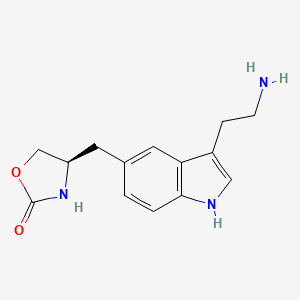
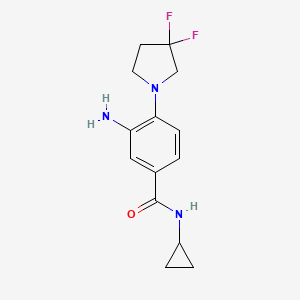
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
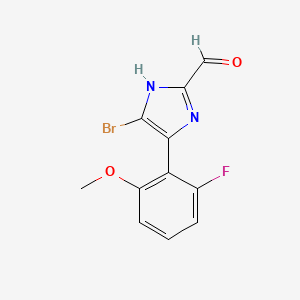
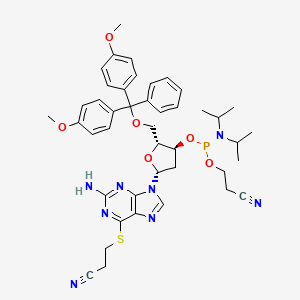
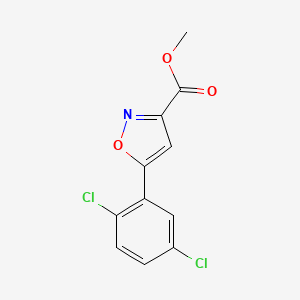
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
